molecular formula C16H21N5O2S B2938294 1-(2-Ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2320537-66-2

1-(2-Ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2938294
CAS No.: 2320537-66-2
M. Wt: 347.44
InChI Key: WOZOFZCGAQKBEH-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2-ethoxyphenyl group linked via a urea bridge to a piperidin-4-yl moiety substituted with a 1,2,5-thiadiazol-3-yl ring. The 1,2,5-thiadiazole is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties. The 2-ethoxyphenyl group introduces hydrophobicity, while the piperidine-thiadiazole segment may enhance binding interactions with biological targets, such as enzymes or receptors. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-2-23-14-6-4-3-5-13(14)19-16(22)18-12-7-9-21(10-8-12)15-11-17-24-20-15/h3-6,11-12H,2,7-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZOFZCGAQKBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a novel synthetic derivative that combines a urea moiety with a thiadiazole and piperidine structure. This unique combination has garnered attention due to its potential biological activities, which are critical for drug development and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}\text{S}

This structure features:

  • Urea group : Contributing to the compound's interaction with biological targets.
  • Thiadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine ring : Often associated with neuroactive compounds.

Biological Activity Overview

Research indicates that compounds featuring thiadiazole and piperidine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that thiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives of thiadiazole have been tested against various pathogens, demonstrating effectiveness against resistant strains .
  • Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting tumor cell lines. Research has indicated that modifications in the thiadiazole structure can enhance cytotoxicity against different cancer types .

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to the target compound. The results indicated that compounds with similar structural motifs exhibited MIC values ranging from 10 to 50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Study 2: Antitumor Activity

In another investigation focusing on the antitumor properties of urea derivatives, it was found that specific modifications in the piperidine and thiadiazole groups significantly increased cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The GI50 values were reported as low as 25 µM for certain derivatives .

Data Table: Biological Activity Comparison

Compound NameAntimicrobial Activity (MIC µg/mL)Antitumor Activity (GI50 µM)
This compound2030
Thiadiazole Derivative A1525
Piperidine Thiadiazole B1020
Urea Derivative C5035

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors within microbial and tumor cells. The urea moiety may facilitate binding to target proteins through hydrogen bonding, while the thiadiazole ring could play a role in disrupting cellular processes essential for growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Urea Derivatives
Compound Name/ID Aryl Substituent Heterocycle/Backbone Molecular Weight (g/mol) Notable Features
Target Compound 2-Ethoxyphenyl 1,2,5-Thiadiazole-piperidine ~405 (calculated) Electron-deficient thiadiazole; ethoxy group enhances lipophilicity
11a–11o () Varied (e.g., Cl, F, CF₃) Thiazole-piperazine 466.2–602.2 Piperazine-thiazole core; hydrazinyl-oxoethyl side chain
Compound 3-Fluorophenyl, 4-ethoxy-3,5-dimethoxyphenyl 1,3,4-Thiadiazole 418.45 Isomeric thiadiazole; multiple alkoxy groups
Compounds 18–19 () 2-Oxaadamantyl Triazine/pyran-piperidine ~280–534 Rigid oxaadamantyl group; triazine for hydrogen bonding

Key Observations :

  • Heterocycle Differences: The target’s 1,2,5-thiadiazole is distinct from the thiazole in compounds and the 1,3,4-thiadiazole in .
  • Backbone Flexibility : The piperidine in the target compound may confer less conformational flexibility compared to the piperazine in derivatives, influencing target selectivity .
  • Substituent Effects : Bulky groups like trifluoromethyl (e.g., 11d, 11e in ) increase lipophilicity (logP), whereas ethoxy/methoxy groups balance hydrophobicity and solubility .

Key Observations :

  • Urea bonds are commonly formed via reactions between isocyanates and amines, as seen in .
  • The low yield (8%) for compound 18 () highlights challenges in triazine coupling, whereas thiazole/thiadiazole derivatives () achieve higher yields (≥83%) .
  • The target compound’s synthesis may require specialized conditions for thiadiazole-piperidine formation, akin to ’s multi-step protocol .
Table 3: Property Comparison
Compound logP (Predicted) Solubility Potential Biological Targets
Target Compound ~2.5–3.0 Moderate (DMSO) Kinases, GPCRs
Compounds 1.8–4.2 Low to moderate Enzymes with hydrophobic pockets
Compound ~3.5 Low Antimicrobial targets
DMPI/CDFII () N/A N/A MRSA synergists

Key Observations :

  • Thiadiazole-containing compounds (target, ) may exhibit enhanced metabolic stability over thiazole analogs due to reduced cytochrome P450 interactions .
  • ’s indole-piperidine derivatives (DMPI/CDFII) show antibacterial synergy, suggesting urea-thiadiazole compounds could be repurposed for similar applications .

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